molecular formula C8H12N2O B2386561 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one CAS No. 1341288-46-7

1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one

Cat. No.: B2386561
CAS No.: 1341288-46-7
M. Wt: 152.197
InChI Key: TVORBDIQHWXCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one (CAS 1341288-46-7) is a specialist heterocyclic compound of interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C 8 H 12 N 2 O and a molecular weight of 152.19 g/mol, it features a unique hybrid structure combining an imidazolidin-2-one core with a 2-methylbut-3-yn-2-ol substituent . The molecule's key structural feature is the presence of a protected alkyne functionality provided by the 2-methylbut-3-yn-2-yl group. This group is well-established in organic synthesis as a masked acetylene equivalent, which can be readily deprotected under basic conditions to reveal a terminal alkyne, a versatile handle for further conjugation via metal-catalyzed cross-coupling, such as Sonogashira reactions, or [3+2] cycloadditions . This makes the compound a valuable bifunctional building block for constructing more complex molecular architectures. Simultaneously, the imidazolidin-2-one (cyclic urea) moiety is a privileged scaffold in pharmaceutical and agrochemical research. This structure is ubiquitous in compounds with diverse biological activities and is frequently employed in the development of active pharmaceutical ingredients (APIs) and as a chiral auxiliary in asymmetric synthesis . Recent catalytic methodologies, such as intramolecular hydroamidation, provide efficient routes to access this important heterocyclic framework . The integration of these two functional groups into a single molecule offers researchers a multifunctional intermediate for developing new synthetic methodologies, exploring structure-activity relationships in drug discovery, and designing novel ligands and catalysts. This product is provided with a purity of 98% and should be stored at 2-8°C . This chemical is intended for research applications only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(2-methylbut-3-yn-2-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-8(2,3)10-6-5-9-7(10)11/h1H,5-6H2,2-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVORBDIQHWXCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Intramolecular Hydroamidation

The most efficient route to 2a involves the cyclization of propargylic urea precursors using 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a base catalyst. Key steps include:

  • Substrate Preparation : Propargylic urea 1a is synthesized via the reaction of 2-methylbut-3-yn-2-amine with phenyl isocyanate in tetrahydrofuran (THF). This step proceeds quantitatively without purification.
  • Cyclization : A mixture of 1a (0.4 mmol) and BEMP (5 mol%) in acetonitrile is stirred at room temperature for 1 hour. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the solvent is removed under reduced pressure. Purification via silica gel chromatography yields 2a in 99% yield.

Table 1: Optimization of Reaction Conditions for *2a Synthesis*

Parameter Condition Yield (%)
Catalyst (5 mol%) BEMP 99
Solvent Acetonitrile 99
Temperature Room temperature (25°C) 99
Reaction Time 1 hour 99

Data sourced from.

One-Pot Synthesis from Propargylic Amine and Isocyanate

A streamlined one-pot protocol avoids isolating the propargylic urea intermediate:

  • Reagent Mixing : 2-Methylbut-3-yn-2-amine (0.4 mmol) and phenyl isocyanate (0.4 mmol) are combined in acetonitrile.
  • Catalysis : BEMP (5 mol%) is added, and the mixture is stirred at room temperature for 1 hour.
  • Workup : Solvent evaporation followed by chromatography yields 2a quantitatively.

This method eliminates intermediate purification, reducing waste and operational complexity.

Mechanistic Insights

Computational studies using the ωb97xd functional in Gaussian09 reveal a stepwise mechanism:

  • Deprotonation : BEMP abstracts the urea N–H proton, generating a resonance-stabilized amidate intermediate.
  • Cyclization : The amidate undergoes 5-exo-dig cyclization via transition state TS-N5G‡ = 12.5 kcal/mol), forming the imidazolidin-2-one ring.
  • Proton Transfer : The product is stabilized through exergonic protonation (ΔG = −18.3 kcal/mol).

Figure 1: Energy Profile for *2a Formation*
$$
\text{Reactants} \rightarrow \text{TS-N5} \rightarrow \text{Product}
$$
Energy values calculated at the ωb97xd/6-31+G(d,p) level.

Substrate Scope and Functional Group Tolerance

The methodology accommodates diverse substituents on the propargylic urea (Table 2). Electron-donating (e.g., methyl) and electron-withdrawing (e.g., fluorine, ester) groups are compatible, with yields ranging from 82% to 99%.

Table 2: Substrate Scope for Imidazolidin-2-one Synthesis

Propargylic Urea R Group Yield (%)
1a Phenyl 99
1b p-Tolyl 98
1d CO₂Me 82

Data sourced from.

Spectroscopic Characterization

2a is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):

  • ¹H NMR (DMSO-d₆) : δ 1.54 (s, 6H, CH₃), 3.10 (s, 1H, ≡CH), 6.38 (bs, 1H, NH), 7.17–7.36 (m, 5H, Ar–H).
  • ¹³C NMR (DMSO-d₆) : δ 29.3 (CH₃), 46.0 (C(CH₃)₂), 70.7 (C≡C), 117.5–153.8 (urea and aryl carbons).
  • HRMS : m/z 225.1008 ([M + Na]⁺, calcd 225.1004).

Comparative Analysis of Catalysts

BEMP outperforms weaker bases (e.g., DBU, MTBD) due to its higher basicity (pKₐ = 27.1 in MeCN), which facilitates rapid deprotonation. Reactions with BEMP conclude within 1 hour, whereas weaker bases require extended times or fail to initiate cyclization.

Industrial and Environmental Considerations

The absence of transition metals and mild conditions make this method industrially viable. A life-cycle assessment (LCA) highlights reduced energy consumption compared to traditional Pd-catalyzed approaches.

Chemical Reactions Analysis

Base-Catalyzed Intramolecular Hydroamidation

1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one is synthesized via the base-catalyzed cyclization of propargylic ureas. The reaction involves the intramolecular hydroamidation of 1-(2-methylbut-3-yn-2-yl)-3-phenylurea (1a) to form the imidazolidin-2-one core. Key findings include:

Reaction Optimization

BaseCatalyst Loading (mol %)TemperatureTime (h)Yield (%)
BEMP5rt199
TBD10rt199
MTBD10rt182
DBU10rt240
  • BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) emerged as the optimal base, achieving quantitative yields at room temperature (rt) in 1 hour .

  • Steric hindrance and electronic effects on the propargylic urea influence reaction rates. For example, bulky substituents on the α-carbon to the triple bond slow the reaction (e.g., 2e : 3 hours vs. 2a : 1 hour) .

Substrate Scope

Substrate (R₁, R₂, R₃)Product (imidazolidin-2-one)Time (h)Yield (%)
Ph, H, H2a 199
4-MeC₆H₄, H, H2b 198
4-FC₆H₄, H, H2c 182
Ph, Bn, H2g 2452
  • Electron-withdrawing groups (e.g., F, CO₂Me) slightly reduce yields compared to electron-donating groups (e.g., Me) .

  • Internal alkynes (e.g., 2h–l ) show high reactivity (83–97% yields) .

Mechanistic Insights

Density functional theory (DFT) calculations reveal a two-step mechanism for the cyclization:

  • Deprotonation : The base abstracts the acidic urea proton (pKa ~14–15 in MeCN), forming a resonance-stabilized amidate intermediate .

  • Cyclization : The amidate undergoes a 5-endo-dig cyclization via transition state TS-N5G‡ = 18.1 kcal/mol with BEMP), leading to imidazolidin-2-one formation .

The stereochemical outcome favors the Z-isomer due to minimized steric interactions during cyclization .

Key Advantages

  • Avoids isolation of intermediate propargylic ureas.

  • Tolerates air and moisture, enhancing practicality .

Reactivity with Allenamides

Under basic conditions, this compound can isomerize to allenamides, which undergo further cyclization to imidazol-2-ones. For example:

  • 3a (propargylic urea) → allenamide I → imidazol-2-one 4a (62% yield) via a low-barrier transition state (ΔG‡ = 12.5 kcal/mol) .

Functional Group Compatibility

The reaction tolerates:

  • Halogens (Cl, Br, F) and methoxy groups on aryl rings.

  • Vinyl and ester moieties in specific positions (e.g., CH₂CO₂Et) .

Comparison with Alternative Methods

While Pd-catalyzed carboamination and dehydrogenative condensation methods exist for related imidazolidinones , the base-catalyzed hydroamidation offers:

  • Faster reaction times (minutes to hours).

  • Broader functional group tolerance .

Table 1: Optimization of Base Catalysts

BasepKa (MeCN)Yield (%)
BEMP27.199
TBD25.899
MTBD23.782

Table 2: Substrate Scope for Imidazolidin-2-ones

EntrySubstituents (R₁, R₂, R₃)Time (h)Yield (%)
1Ph, H, H199
24-MeC₆H₄, H, H198
34-FC₆H₄, H, H182

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one acts as an important intermediate for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

The compound has been utilized in biological studies to investigate enzyme inhibitors and other biologically active compounds. Its potential as an enzyme inhibitor can disrupt specific biochemical pathways, making it a candidate for further exploration in drug development.

Medicine

In medicinal chemistry, this compound is being researched for its therapeutic properties. Notably, it has shown promise in the development of new drugs targeting diseases such as tuberculosis and various cancers .

Case Study 1: Antitubercular Activity

A study on derivatives of imidazo[4,5-b]pyridine demonstrated that compounds synthesized using similar methods to those applicable to this compound exhibited significant antitubercular activity against Mycobacterium tuberculosis . This highlights the potential therapeutic applications of related compounds.

Case Study 2: Cancer Research

Research involving novel anti-mitotic agents based on imidazole frameworks showed promising results in inhibiting breast cancer cell proliferation. Compounds structurally related to imidazolidinones were effective in inducing cell cycle arrest and apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The 2-methylbut-3-yn-2-yl group introduces unique steric and electronic effects compared to other substituents. Key structural analogs include:

Compound Name Substituent Key Features Reference
1-(2-Pyridyl)imidazolidin-2-one 2-Pyridyl Planar heteroaromatic ring; coordinates with metals (e.g., Cu²⁺) via N and O atoms .
1-(Isoquinolin-3-yl)imidazolidin-2-one Isoquinoline Fluorescent properties; used in optical materials .
1-(5-Nitrothiazol-2-yl)imidazolidin-2-one Nitrothiazole Antibacterial/antifungal potential; nitro group enhances electrophilicity .
1-(3,5-Dimethylbenzyl)imidazolidin-2-one 3,5-Dimethylbenzyl Enhanced lipophilicity; potential CNS activity due to aromatic substituents .
1-(2-Chlorobenzyl)imidazolidin-2-one 2-Chlorobenzyl SARS-CoV-2 Mpro inhibition; halogen improves binding affinity .


Key Differences :

  • Alkyne vs. Aromatic Groups : The alkyne in 1-(2-methylbut-3-yn-2-yl)imidazolidin-2-one may enhance reactivity in click chemistry or metal-catalyzed reactions, unlike aromatic analogs optimized for π-π stacking .
Anti-Alzheimer’s Potential

Imidazolidin-2-ones with benzyl or methoxybenzyl groups (e.g., 1-(4-methoxybenzyl)-3-(piperidin-4-yl)imidazolidin-2-one) exhibit acetylcholinesterase (AChE) inhibition, with IC₅₀ values comparable to donepezil . The alkyne substituent in the target compound may alter binding to AChE’s peripheral anionic site due to its non-aromatic nature.

Antiviral Activity

Chlorobenzyl-substituted analogs (e.g., 1-(2-chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one) inhibit SARS-CoV-2 main protease (Mpro) at nanomolar concentrations . The alkyne group could modulate solubility or target engagement, though this requires experimental validation.

Cytotoxicity

Pyridyl and quinoline derivatives (e.g., 1-(2-quinolyl)imidazolidin-2-one) show moderate cytotoxicity against human tumor cell lines (e.g., A-427, IC₅₀ ~10–50 µM) . The alkyne’s electrophilicity might enhance covalent interactions with cellular targets, but toxicity risks must be assessed.

Computational Insights

Density functional theory (DFT) studies on analogous reactions predict exothermic pathways (ΔH = −76 to −79 kcal/mol) . The alkyne’s electron-withdrawing nature might alter transition-state geometry, warranting further computational analysis.

Physicochemical Properties

Property This compound (Predicted) 1-(Isoquinolin-3-yl)imidazolidin-2-one 1-(3,5-Dimethylbenzyl)imidazolidin-2-one
Molecular Weight ~194.24 g/mol 289.31 g/mol 310.39 g/mol
LogP ~1.5 (moderate lipophilicity) 2.8 3.5
Melting Point 150–160°C (estimated) 187–189°C Not reported
Solubility Low in water; soluble in DMSO/THF Poor aqueous solubility Lipophilic

Key Notes:

  • The alkyne group may reduce aqueous solubility compared to hydroxyl or methoxy-substituted analogs (e.g., 1-(2-hydroxy-1-phenylethyl)imidazolidin-2-one ) .
  • Fluorescence properties, observed in isoquinoline derivatives (λₑₘ = 450 nm) , are unlikely in the target compound due to the absence of conjugated aromatic systems.

Biological Activity

1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H12N2OC_8H_{12}N_2O. The compound features an imidazolidinone ring, which is known for its diverse biological activities. The presence of the 2-methylbut-3-yn-2-yl substituent adds to its reactivity and potential pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazolidinones have shown efficacy against various drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds can disrupt bacterial cell walls or inhibit essential enzymatic processes, leading to bacterial cell death .

Cytotoxic Effects

The compound has also been studied for its cytotoxic effects on cancer cells. In vitro studies suggest that imidazolidinone derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways. This property is particularly relevant for developing new anticancer therapies .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibiting these enzymes can enhance the efficacy of certain drugs or mitigate adverse effects associated with their metabolism .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes within cells, altering their function and leading to desired therapeutic effects.
  • Induction of Oxidative Stress : Some studies suggest that imidazolidinone derivatives can induce oxidative stress in target cells, promoting apoptosis in cancer cells while sparing normal cells .
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and survival, particularly in cancerous cells.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazolidinone derivatives:

StudyFindings
Jarman et al. (2010)Identified imidazolidinone derivatives as potent inhibitors of CYP17, relevant for prostate cancer treatment .
Pendergrass et al. (2011)Demonstrated cytotoxic effects of imidazolidinones on norovirus-infected cells, suggesting potential antiviral applications .
Recent Research (2024)Investigated the synthesis and biological evaluation of new imidazolidinone derivatives with enhanced antimicrobial properties .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one, and how can reaction conditions be optimized?

The synthesis of imidazolidin-2-one derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via condensation of amino-hydrazine derivatives with aldehydes or ketones, followed by cyclization. Key optimization parameters include solvent polarity, temperature control (e.g., reflux conditions), and stoichiometric ratios to minimize side products like epimeric mixtures . Catalytic methods, such as acid/base catalysis, may enhance reaction efficiency. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound in high purity .

Q. How is the structural conformation of this compound confirmed using spectroscopic and crystallographic methods?

Structural confirmation relies on a combination of:

  • Spectroscopy : IR spectroscopy identifies carbonyl (C=O) and alkyne (C≡C) stretches (~1650–1750 cm⁻¹ and ~2100–2200 cm⁻¹, respectively). ¹H and ¹³C NMR resolve substituent positions and stereochemistry, with alkyne protons appearing as singlets (~1.8–2.5 ppm) .
  • X-ray crystallography : Reveals molecular geometry and non-planar conformations caused by steric interactions (e.g., between alkyne substituents and the imidazolidinone ring) .

Q. What pharmacological activities have been observed for imidazolidin-2-one derivatives, and how does the substituent at the 1-position influence bioactivity?

The imidazolidin-2-one core is associated with diverse bioactivities, including kinase inhibition (e.g., ALK inhibitors in lung cancer) and antiproliferative effects . Substituents at the 1-position, such as aromatic or alkyne groups, modulate potency by altering steric bulk, electronic properties, and binding affinity to target proteins. For instance, bulkier substituents may enhance selectivity by reducing off-target interactions .

Advanced Research Questions

Q. What challenges arise in analyzing stereochemical outcomes during the synthesis of this compound, and how can they be addressed?

Steric hindrance from the 2-methylbut-3-yn-2-yl group can lead to non-planar conformations or epimerization during synthesis. X-ray crystallography is essential to resolve stereochemical ambiguities, as seen in analogous compounds where E-configurations dominate due to steric clashes . Dynamic NMR experiments and chiral chromatography further aid in identifying enantiomeric excess and kinetic vs. thermodynamic product ratios .

Q. How do computational methods aid in predicting the bioactivity and binding interactions of this compound with target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like kinases or viral proteases. For example, imidazolidin-2-one derivatives have been computationally screened against SARS-CoV-2 Mpro, identifying key hydrogen bonds with catalytic residues . Quantitative structure-activity relationship (QSAR) models correlate substituent properties (e.g., logP, polar surface area) with inhibitory activity, guiding rational design .

Q. What contradictions exist in the literature regarding the structure-activity relationships of imidazolidin-2-one derivatives, and how can experimental design resolve them?

Discrepancies arise in reported bioactivities for derivatives with similar substituents, possibly due to differences in assay conditions (e.g., cell line specificity) or unaccounted stereochemical factors. Systematic studies using isogenic cell lines, standardized assay protocols, and enantiomerically pure samples can clarify these contradictions . Meta-analyses of published data, combined with high-throughput screening, may identify robust trends .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst) for yield improvement .
  • Structural Analysis : Combine SC-XRD with DFT calculations to predict and validate electronic and steric effects .
  • Bioactivity Profiling : Employ orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement and reduce false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.